LogP-Driven Lipophilicity Enhancement Over the Unsubstituted Scaffold
The target compound exhibits a computed LogP of 4.54 , whereas the unsubstituted naphtho[2,3-d][1,3]dioxole core has a calculated LogP of approximately 2.8 [1]. This represents a ΔLogP of ~1.74 log units, indicating substantially higher lipophilicity conferred by the 4-methylphenyl substituent.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.54 (calculated) |
| Comparator Or Baseline | Naphtho[2,3-d][1,3]dioxole (CAS 269-43-2): LogP ≈ 2.8 (calculated) [1] |
| Quantified Difference | ΔLogP ≈ +1.74 |
| Conditions | In silico prediction (fragment-based or atom-based method); values from Chemsrc (target) and SpringerMaterials (core). |
Why This Matters
Higher LogP translates to greater membrane permeability and altered pharmacokinetic partitioning, making the target compound more suitable for applications requiring hydrophobic probe characteristics or blood-brain barrier penetration potential than the unsubstituted core.
- [1] SpringerMaterials. C11H8O2 – Chemical Properties. Calculated Log P: 2.819. https://materials.springer.com/compound/c11h8o2 (accessed 2026-05-06). View Source
